molecular formula C6H12N2O2 B15312641 Methyl 2-(3-aminoazetidin-1-yl)acetate

Methyl 2-(3-aminoazetidin-1-yl)acetate

Cat. No.: B15312641
M. Wt: 144.17 g/mol
InChI Key: VTPLKJAHHZTGKR-UHFFFAOYSA-N
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Description

Methyl 2-(3-aminoazetidin-1-yl)acetate is a heterocyclic compound containing an azetidine ring Azetidines are four-membered saturated heterocycles containing one nitrogen atom

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-aminoazetidin-1-yl)acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The azetidine ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions include various substituted azetidines and their derivatives, which can be further utilized in different applications .

Scientific Research Applications

Methyl 2-(3-aminoazetidin-1-yl)acetate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-aminoazetidin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with various enzymes and receptors, leading to different biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 2-(3-aminoazetidin-1-yl)acetate include other azetidine derivatives and oxetane derivatives. These compounds share the four-membered ring structure but differ in their substituents and functional groups .

Uniqueness

This compound is unique due to its specific structure and the presence of the amino group on the azetidine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

Methyl 2-(3-aminoazetidin-1-yl)acetate is a compound of interest due to its potential biological activities, particularly as an inhibitor of N-acylethanolamine acid amidase (NAAA). This enzyme plays a crucial role in the metabolism of lipid mediators, which are involved in pain and inflammatory responses. The following sections detail the biological activity, structure-activity relationships, and relevant case studies associated with this compound.

Overview of NAAA Inhibition

NAAA is a cysteine hydrolase that hydrolyzes endogenous lipid mediators like palmitoylethanolamide (PEA), which has been shown to exert anti-inflammatory and antinociceptive effects. Inhibition of NAAA can enhance the levels of PEA, potentially providing therapeutic benefits for pain and inflammation .

Structure-Activity Relationship (SAR)

The biological activity of this compound has been explored through various studies focusing on its structural features. Key findings include:

  • Potency : The compound exhibits significant inhibitory activity against NAAA, with median inhibitory concentration (IC50) values reported in studies ranging from low micromolar to sub-micromolar levels .
  • Stability : Compounds structurally similar to this compound have shown improved chemical and plasma stability, which is crucial for their therapeutic application .
  • Key Structural Features : The presence of a β-lactam moiety has been identified as essential for maintaining NAAA inhibitory activity. Variations in the amide side chain have also been investigated to optimize potency and selectivity .

Table 1: Inhibitory Activity of Related Compounds

Compound IDStructure DescriptionIC50 (μM)Stability (t½ in plasma)
11hβ-lactam derivative0.34103 min
28hModified azetidinone>10Not reported
32Nonylamino substitutedinactiveNot applicable

Case Studies

Several studies have highlighted the biological activity of this compound and its derivatives.

  • In Vivo Efficacy : A study demonstrated that derivatives of azetidinones, including this compound, were effective in reducing inflammatory responses in animal models. The compounds were administered via systemic routes, leading to significant reductions in paw edema in rat models treated with complete Freund's adjuvant (CFA) .
  • Mechanistic Insights : Activity-based protein profiling (ABPP) has been employed to visualize the interaction of NAAA inhibitors with target proteins in complex proteomes. This method has provided insights into the localization and activity modulation of NAAA in vivo, thereby supporting the therapeutic potential of this compound .
  • Molecular Docking Studies : Computational studies have predicted the binding modes of this compound within the active site of NAAA, revealing interactions with key amino acids that contribute to its inhibitory action. These findings align with experimental data indicating high-affinity binding and inhibition .

Properties

IUPAC Name

methyl 2-(3-aminoazetidin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c1-10-6(9)4-8-2-5(7)3-8/h5H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPLKJAHHZTGKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1CC(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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